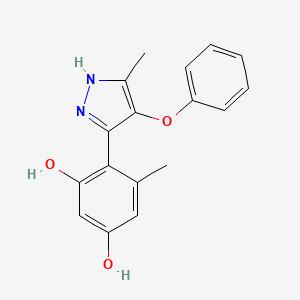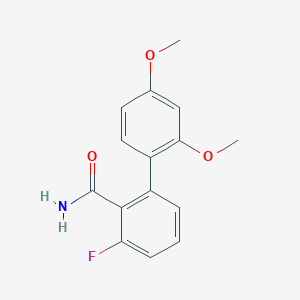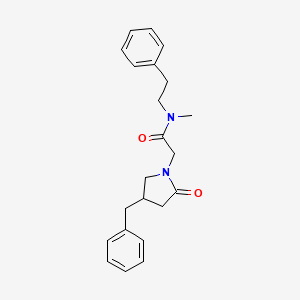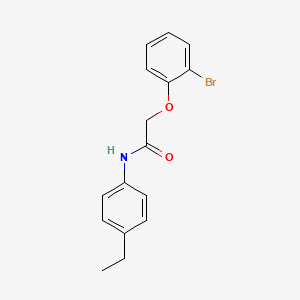![molecular formula C14H22ClFN2 B5689679 (2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5689679.png)
(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as CLEMAM, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of (2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine is not fully understood, but it is thought to act as a selective dopamine D2 receptor antagonist and serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic and antidepressant properties. (2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine has been shown to have a range of biochemical and physiological effects in animal models. These include reducing dopamine turnover in the brain, increasing serotonin levels, and decreasing the activity of the hypothalamic-pituitary-adrenal axis. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, it also has some limitations, including its low solubility in water and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on (2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine. One potential area of focus is the development of new drugs based on its structure and mechanism of action. Another area of interest is the investigation of its potential therapeutic effects in animal models of neurodegenerative diseases. Additionally, further studies on its biochemical and physiological effects may provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine can be synthesized using a multistep procedure that involves the reaction of 2-chloro-6-fluorobenzyl chloride with N,N-diethylethylenediamine in the presence of a base, followed by the reaction of the resulting intermediate with formaldehyde and hydrogen gas. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine has been studied for its potential application in various fields, including medicinal chemistry and drug discovery. It has been found to possess potent antipsychotic and antidepressant properties in animal models, making it a promising candidate for the development of new drugs for the treatment of mental disorders. (2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClFN2/c1-4-18(5-2)10-9-17(3)11-12-13(15)7-6-8-14(12)16/h6-8H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYVDHAFRIEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)


![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)

![1-methyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5689655.png)
![N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5689658.png)
![N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide](/img/structure/B5689667.png)
![4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5689675.png)
